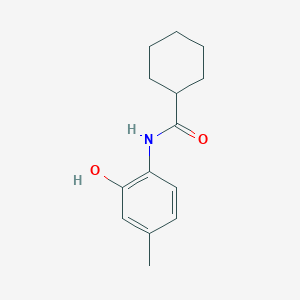
N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. It is commonly used for the relief of mild to moderate pain and fever. Despite its widespread use, the mechanism of action of acetaminophen is not fully understood.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden is not fully understood. It is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. However, unlike nonsteroidal anti-inflammatory drugs (NSAIDs), N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden does not have a significant anti-inflammatory effect. It is also thought to have an effect on the endocannabinoid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
Acetaminophen is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver by various enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. The primary metabolite of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden is N-acetyl-p-benzoquinone imine (NAPQI), which is normally detoxified by glutathione. However, in cases of overdose or prolonged use, NAPQI can accumulate and cause liver damage.
Advantages and Limitations for Lab Experiments
Acetaminophen is a widely used model compound in scientific research due to its availability, low cost, and well-characterized metabolism. However, it has some limitations as a model compound, such as its lack of anti-inflammatory activity and its potential for liver toxicity at high doses.
Future Directions
There are many potential future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden. One area of interest is the development of new analogs with improved analgesic properties or reduced toxicity. Another area of research is the identification of new targets for N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden, which may lead to the development of new therapeutic applications. Finally, there is a need for further research on the mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden, particularly with regard to its effects on the endocannabinoid system.
Synthesis Methods
Acetaminophen is synthesized through the reaction of p-aminophenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
Acetaminophen is widely used in scientific research as a model compound for studying the metabolism of drugs and xenobiotics. It is also used as a positive control in various assays, such as the Ames test for mutagenicity and the micronucleus assay for genotoxicity.
properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-5-4-8(3)6-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
YBJOZVSSYBGTSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
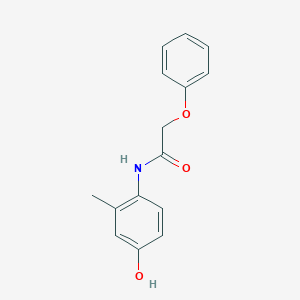
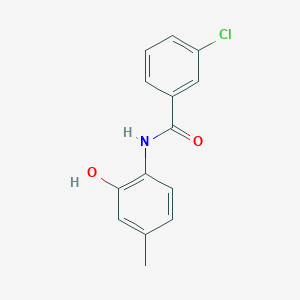


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
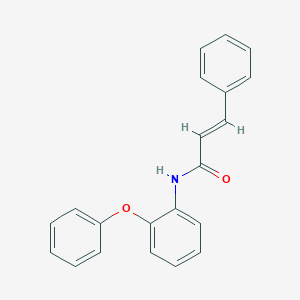
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
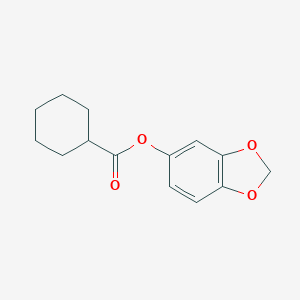
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
